2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-hydroxy-3-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O3/c1-9-3-4(7-8-9)2-5(10)6(11)12/h3,5,10H,2H2,1H3,(H,11,12) |
InChI Key |
JKVIVVIXVLCHQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the cycloaddition reaction known as the “click chemistry” approach. This method uses azides and alkynes to form 1,2,3-triazoles under mild conditions, often catalyzed by copper(I) ions. The reaction conditions generally include:
Solvent: Aqueous or organic solvents like dimethyl sulfoxide (DMSO).
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods: Industrial production of this compound may involve similar click chemistry techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-oxo-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The hydroxy and carboxylic acid groups can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid and its analogs:
Structural and Functional Analysis
Hydroxyl vs. Amino Substitutions
- The main compound’s hydroxyl group at C2 distinguishes it from the amino-substituted analog in . In contrast, the amino group in (S)-2-amino-3-(2-methyl-5-hydroxy-2H-1,2,3-triazol-4-yl)propanoic acid enhances hydrogen-bonding capacity and may confer stronger binding to receptors like GluA2, as demonstrated in its role as an agonist .
Triazole Methyl Group Position
- The 1-methyl-triazole in the main compound vs. the 2-methyl-triazole in ’s analog alters steric and electronic profiles.
Chirality and Stereochemical Effects
- The (3R)-configured amino acid in highlights the importance of stereochemistry in biological activity.
Biological Activity
2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.
- Molecular Formula : C6H9N3O
- Molecular Weight : 141.15 g/mol
- CAS Number : 1697924-06-3
The compound features a triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. Findings suggest that it possesses notable antioxidant capabilities, comparable to standard antioxidants like ascorbic acid.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 2-Hydroxy-3-(1-methyl-1H-triazol-4-yl)propanoic acid | 78.6 | |
| Ascorbic Acid | 85.0 |
Cytotoxicity Studies
The cytotoxic effects of the compound have been assessed in various cancer cell lines. The results indicate that it can inhibit cell proliferation effectively.
Table 3: Cytotoxicity Against Cancer Cell Lines
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring can act as a chelating agent, inhibiting metal-dependent enzymes.
- Radical Scavenging : The hydroxyl group contributes to its ability to neutralize free radicals.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study concluded that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
Study on Antioxidant Properties
Another investigation focused on the antioxidant properties of this compound alongside other derivatives. The findings revealed that modifications on the triazole ring significantly enhanced its radical scavenging ability, indicating a structure–activity relationship that could be exploited for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
